Sub-Nanomolar AR Degradation Potency in LNCaP and VCaP Prostate Cancer Cells
ARD-69 achieves sub-nanomolar DC50 values for AR degradation in LNCaP (0.86 nM) and VCaP (0.76 nM) cell lines [1]. This potency is comparable to the highly optimized analog ARD-266 (DC50 = 0.2–1 nM in the same cell lines) [2], but ARD-69 was developed earlier as a benchmark VHL-recruiting PROTAC and remains a widely cited reference compound for AR degrader studies.
| Evidence Dimension | AR protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.86 nM (LNCaP); 0.76 nM (VCaP) |
| Comparator Or Baseline | ARD-266: 0.2–1 nM (LNCaP, VCaP, 22Rv1) |
| Quantified Difference | ARD-69 is within the same sub-nanomolar potency range as ARD-266 in LNCaP/VCaP, establishing it as a valid, potent comparator for VHL-based AR degrader studies. |
| Conditions | Western blot quantification of AR protein levels in LNCaP and VCaP AR-positive prostate cancer cell lines after 24 h treatment. |
Why This Matters
This sub-nanomolar potency confirms ARD-69 is a high-quality, early-generation VHL-based AR PROTAC suitable as a reference standard for benchmarking newer AR degraders.
- [1] Han X, Wang C, Qin C, et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. J Med Chem. 2019;62(2):941-964. doi:10.1021/acs.jmedchem.8b01631. PMID: 30629437. View Source
- [2] Han X, Zhao L, Xiang W, et al. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. J Med Chem. 2019;62(24):11218-11231. doi:10.1021/acs.jmedchem.9b01393. PMID: 31804827. View Source
